Cas no 2379560-82-2 (4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole)

4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole is a boronic ester derivative of indazole, serving as a versatile intermediate in organic synthesis and medicinal chemistry. Its key advantages include stability under typical handling conditions and compatibility with Suzuki-Miyaura cross-coupling reactions, enabling efficient construction of biaryl and heteroaryl systems. The presence of the pinacol boronate group enhances solubility in common organic solvents, facilitating purification and downstream applications. This compound is particularly valuable in pharmaceutical research for the development of kinase inhibitors and other bioactive molecules. Its well-defined structure and reliable reactivity make it a preferred choice for targeted C–C bond formation in complex molecule synthesis.
4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole structure
2379560-82-2 structure
Product Name:4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
CAS No:2379560-82-2
MF:C14H19BN2O2
MW:258.123863458633
MDL:MFCD22689245
CID:4776760
Update Time:2026-02-26

4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
    • 4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
    • 4-Methyl-1H-indazole-6-boronic acid pinacol ester
    • SB35896
    • 1H-Indazole, 4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 4-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
    • MDL: MFCD22689245
    • Inchi: 1S/C14H19BN2O2/c1-9-6-10(7-12-11(9)8-16-17-12)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
    • InChI Key: VDFYLUKGYAKGQZ-UHFFFAOYSA-N
    • SMILES: O1B(C2C=C3C(C=NN3)=C(C)C=2)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 345
  • Topological Polar Surface Area: 47.1

4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0163P-1g
4-Methyl-1H-indazole-6-boronic acid pinacol ester
2379560-82-2 98%
1g
8463.46CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0163P-5g
4-Methyl-1H-indazole-6-boronic acid pinacol ester
2379560-82-2 98%
5g
33836.89CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0163P-500mg
4-Methyl-1H-indazole-6-boronic acid pinacol ester
2379560-82-2 98%
500mg
4655.75CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0163P-250mg
4-Methyl-1H-indazole-6-boronic acid pinacol ester
2379560-82-2 98%
250mg
2756.14CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0163P-100mg
4-Methyl-1H-indazole-6-boronic acid pinacol ester
2379560-82-2 98%
100mg
1797.85CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0163P-50mg
4-Methyl-1H-indazole-6-boronic acid pinacol ester
2379560-82-2 98%
50mg
1322.95CNY 2021-05-07
eNovation Chemicals LLC
D968379-100mg
4-Methyl-1H-indazole-6-boronic acid pinacol ester
2379560-82-2 95%
100mg
$455 2024-07-28
eNovation Chemicals LLC
D968379-250mg
4-Methyl-1H-indazole-6-boronic acid pinacol ester
2379560-82-2 95%
250mg
$665 2024-07-28
eNovation Chemicals LLC
D968379-500mg
4-Methyl-1H-indazole-6-boronic acid pinacol ester
2379560-82-2 95%
500mg
$940 2024-07-28
eNovation Chemicals LLC
D968379-1g
4-Methyl-1H-indazole-6-boronic acid pinacol ester
2379560-82-2 95%
1g
$1545 2024-07-28

4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2379560-82-2)4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
Order Number:A1033039
Stock Status:in Stock
Quantity:1g/5g/500mg/250mg/100mg/50mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:50
Price ($):1512.0/5348.0/920.0/655.0/436.0/327.0
Email:sales@amadischem.com

Additional information on 4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole

Introduction to 4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole (CAS No. 2379560-82-2)

4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2379560-82-2, is a derivative of indazole, a heterocyclic aromatic compound known for its diverse biological activities. The unique structure of this molecule incorporates a boronic ester moiety, which makes it particularly valuable for applications in cross-coupling reactions and drug development.

The presence of the 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group in the molecular structure enhances its stability and reactivity, making it an excellent candidate for Suzuki-Miyaura cross-coupling reactions. These reactions are widely employed in the synthesis of complex organic molecules, including pharmaceuticals. The boronic ester functionality allows for efficient coupling with aryl halides or triflates, facilitating the construction of biaryl structures that are common in many active pharmaceutical ingredients (APIs).

In recent years, there has been a surge in research focused on indazole derivatives due to their potential therapeutic applications. Indazoles have been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of substituents such as the methyl group at the 4-position and the boronic ester at the 6-position can modulate these biological activities, leading to the discovery of novel pharmacophores.

One of the most compelling aspects of 4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole is its utility in the development of targeted therapies. The boronic ester group enables its use in palladium-catalyzed coupling reactions, which are essential for constructing complex drug molecules with precise molecular architectures. This capability is particularly relevant in the context of precision medicine, where tailored molecular entities are designed to interact selectively with disease-specific targets.

Recent studies have highlighted the importance of boronic acid derivatives in medicinal chemistry. For instance, boron-containing compounds have been explored as inhibitors of enzymes involved in cancer metabolism. The structural features of 4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole suggest that it may interfere with key metabolic pathways in cancer cells without affecting normal cells. This selective toxicity is a desirable trait in anticancer drug discovery.

The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the boronic ester group necessitates careful handling to prevent unwanted side reactions. However, advances in synthetic methodologies have made it possible to produce such complex molecules with high yields and purity. These improvements are crucial for enabling further exploration of their biological potential.

From a computational chemistry perspective, 4-Methyl-6-(4,,4,,5,,5-tetramethyl-[1,,3,,2]dioxaborolan- 2)-yl)-1H-indazole has been studied using various computational techniques to predict its binding interactions with biological targets. Molecular docking simulations have revealed that this compound can bind effectively to enzymes and receptors involved in inflammation and cancer progression. These insights provide a rational basis for designing experiments to validate its therapeutic potential.

The pharmaceutical industry has shown increasing interest in indazole derivatives due to their versatility and potential clinical applications. Companies are investing heavily in research aimed at identifying new drug candidates based on this scaffold. The availability of high-quality starting materials like CAS No. 2379560-82 plays a critical role in accelerating this process.

In conclusion, 4-Methyl-6-(,4,,4,,5,,5-tetramethyl-[1,,3,,2]dioxaborlan - 2) -yl) - 1H-indazole represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it an invaluable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the fight against diseases such as cancer and inflammation-related disorders.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2379560-82-2)4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
A1033039
Purity:99%/99%/99%/99%/99%/99%
Quantity:1g/5g/500mg/250mg/100mg/50mg
Price ($):1512.0/5348.0/920.0/655.0/436.0/327.0
Email